molecular formula C14H21FS B14552026 Benzene, 1-fluoro-4-(octylthio)- CAS No. 61671-39-4

Benzene, 1-fluoro-4-(octylthio)-

Cat. No.: B14552026
CAS No.: 61671-39-4
M. Wt: 240.38 g/mol
InChI Key: ZGKSFYZMHKBHHH-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(octylthio)-, is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and an octylthio (-S-C₈H₁₇) group.

Properties

CAS No.

61671-39-4

Molecular Formula

C14H21FS

Molecular Weight

240.38 g/mol

IUPAC Name

1-fluoro-4-octylsulfanylbenzene

InChI

InChI=1S/C14H21FS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3

InChI Key

ZGKSFYZMHKBHHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-(octylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with octanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the iodine atom with the octylthio group .

Industrial Production Methods

Industrial production of Benzene, 1-fluoro-4-(octylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as column chromatography are often employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(octylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

Benzene, 1-fluoro-4-(octylthio)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(octylthio)- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the fluorine atom and octylthio group can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of benzene derivatives analogous to 1-fluoro-4-(octylthio)-benzene, based on the evidence provided:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications Source
Benzene, 1-(ethylthio)-4-fluoro C₈H₉FS 156.22 Ethylthio (-S-C₂H₅) Shorter chain; higher solubility in polar solvents. Used in small-scale organic synthesis .
1-Fluoro-4-(phenylsulfonyl)benzene C₁₂H₉FO₂S 244.26 Phenylsulfonyl (-SO₂-C₆H₅) Strong electron-withdrawing group; enhances thermal stability. Potential use in agrochemicals .
1-Fluoro-4-(trimethylsilyl)benzene C₉H₁₃FSi 168.28 Trimethylsilyl (-Si(CH₃)₃) Bulky substituent; reduces reactivity via steric hindrance. Used as a protecting group .
Benzene, 1-bromo-4-[(phenylthio)methyl]- C₁₃H₁₁BrS 279.20 Bromine + phenylthio Combines halogen and sulfur groups; precursor for cross-coupling reactions .

Structural and Electronic Effects

  • Chain Length: The octylthio group in the target compound confers significantly higher hydrophobicity compared to ethylthio () or methylthio derivatives. This impacts solubility, with longer chains favoring nonpolar solvents.
  • Substituent Electronics :
    • Fluorine (electron-withdrawing) deactivates the benzene ring, directing electrophilic substitution to meta positions.
    • Thioether groups (-S-R) are mildly electron-donating via sulfur’s lone pairs, creating a balance of electronic effects in 1-fluoro-4-(octylthio)-benzene.
    • Sulfonyl groups () are strongly electron-withdrawing, further deactivating the ring compared to thioethers.

Physicochemical Properties

While experimental data (e.g., melting/boiling points) for 1-fluoro-4-(octylthio)-benzene are unavailable, trends can be inferred:

  • Lipophilicity : Octylthio > ethylthio > trimethylsilyl, based on alkyl chain length and substituent polarity.
  • Density/Melting Points : Longer alkyl chains typically reduce melting points due to decreased crystallinity.

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